Formamide, N-(2-chloro-4-nitrophenyl)-

Description

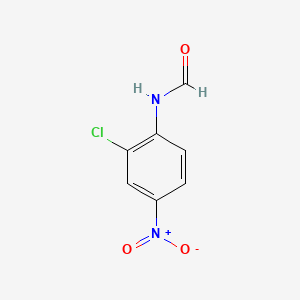

Formamide, N-(2-chloro-4-nitrophenyl)- (CAS: 1023575-31-6; IUPAC name: N-(2-chloro-4-nitrophenyl)formamide) is a substituted formamide derivative characterized by a 2-chloro-4-nitrophenyl group attached to the formamide nitrogen. This compound is structurally significant due to its electron-withdrawing substituents (chloro and nitro groups), which influence its electronic properties, solubility, and reactivity. The nitro group at the para position and the chloro group at the ortho position create steric and electronic effects that impact its crystal packing, hydrogen bonding, and thermal stability .

Synthesis of this compound typically involves reactions between formamide derivatives and substituted anilines. For example, N-(2-chloro-4-nitrophenyl)maleamic acid monohydrate, a related compound, is synthesized via a stepwise reaction between maleic anhydride and 2-chloro-4-nitroaniline in toluene, followed by purification via recrystallization . The compound’s crystal structure reveals intramolecular N–H⋯O and O–H⋯Cl hydrogen bonds and intermolecular N–H⋯O interactions, leading to infinite chains in the solid state . These structural features are critical for applications in materials science and pharmaceuticals, where precise molecular arrangement affects functionality.

Properties

CAS No. |

16135-32-3 |

|---|---|

Molecular Formula |

C7H5ClN2O3 |

Molecular Weight |

200.58 g/mol |

IUPAC Name |

N-(2-chloro-4-nitrophenyl)formamide |

InChI |

InChI=1S/C7H5ClN2O3/c8-6-3-5(10(12)13)1-2-7(6)9-4-11/h1-4H,(H,9,11) |

InChI Key |

MYCMEGWPQLBYIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC=O |

Origin of Product |

United States |

Preparation Methods

Direct Formylation of 2-Chloro-4-Nitroaniline

The most straightforward method involves the formylation of 2-chloro-4-nitroaniline using formic acid or its derivatives. This route capitalizes on the nucleophilic nature of the aniline’s amino group, which reacts with formylating agents under controlled conditions.

Procedure :

2-Chloro-4-nitroaniline (1.0 mol) is suspended in dichloromethane (DCM, 16 mL) with formic acid (1.2 mol equivalents). Catalysts such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.1 equivalents) and 4-dimethylaminopyridine (DMAP, 0.01 equivalents) are added to activate the formyl group. The mixture is stirred at 20°C for 30 minutes, followed by 16 hours at ambient temperature. Post-reaction, the product is extracted with DCM, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

Schotten-Baumann Reaction with Formyl Chloride

Formyl chloride, though thermally unstable, can be generated in situ for formylation. This method adapts the Schotten-Baumann technique, traditionally used for acyl chlorides.

Procedure :

2-Chloro-4-nitroaniline (1.0 mol) is dissolved in aqueous NaOH (10%, 200 mL). Formyl chloride (1.1 mol equivalents), prepared by reacting formic acid with thionyl chloride, is added dropwise at 0–5°C. The reaction is quenched with ice-cold water, and the precipitate is filtered and recrystallized from ethanol.

-

Formyl chloride’s instability necessitates immediate use.

-

Side products like N,N-diformyl derivatives may form if stoichiometry is imprecise.

Catalytic and Industrial-Scale Innovations

Heterogeneous Nanocatalysis

Recent advances employ nanocatalysts to improve efficiency and sustainability. For example, silica-supported gold nanoparticles (Au/SiO₂) facilitate formylation under mild conditions.

Procedure :

A mixture of 2-chloro-4-nitroaniline (1.0 mol), formic acid (1.5 equivalents), and Au/SiO₂ (5 wt%) in toluene is refluxed at 110°C for 6 hours. The catalyst is recovered via filtration and reused for up to five cycles without significant activity loss.

Yield : 85–90%.

Advantages :

-

Eliminates stoichiometric coupling agents like EDCI.

-

Reduces waste generation.

High-Pressure Aminolysis

Industrial protocols often adapt high-pressure aminolysis for precursor synthesis. While primarily used for 2-chloro-4-nitroaniline production, this method can be integrated with formylation steps.

Integrated Workflow :

-

Aminolysis : 3,4-Dichloronitrobenzene (1.0 mol) reacts with aqueous NH₃ (28%, 3.2 MPa) at 140°C in the presence of CuCl (0.01 mol%) and tetrabutylammonium bromide (TBAB, 0.02 mol%) to yield 2-chloro-4-nitroaniline (99.45% purity).

-

Formylation : The aniline intermediate is formylated using formic acid/EDCI under standard conditions.

Comparative Analysis of Methods

Key Insights :

-

Lab-Scale Preference : EDCI/DMAP-mediated formylation balances ease and yield.

-

Industrial Viability : Nanocatalysis and integrated aminolysis offer superior yields and scalability but require specialized equipment.

Reaction Optimization and Troubleshooting

Solvent Selection

Chemical Reactions Analysis

Formamide, N-(2-chloro-4-nitrophenyl)- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The formamide group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and oxidizing agents such as potassium permanganate. The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and carboxylic acids.

Scientific Research Applications

Formamide, N-(2-chloro-4-nitrophenyl)- is utilized in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Formamide, N-(2-chloro-4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include the modulation of enzyme activity, alteration of signal transduction pathways, and interaction with cellular receptors .

Comparison with Similar Compounds

Table 1: Comparison of Formamide and Acetamide Derivatives with Aromatic Substituents

Key Observations:

Substituent Position and Electronic Effects: The 2-chloro-4-nitro substitution in Formamide, N-(2-chloro-4-nitrophenyl)- creates a sterically hindered environment, promoting intramolecular hydrogen bonds (e.g., N–H⋯O and O–H⋯Cl) that stabilize its crystal lattice . In contrast, N-(4-Methylphenyl)formamide lacks strong electron-withdrawing groups, resulting in weaker intermolecular interactions and thermal phase transitions . N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide introduces a cyano group, enhancing electrophilicity and enabling participation in cyclization reactions, a feature absent in the parent formamide .

Hydrogen Bonding and Crystal Packing: Formamide, N-(2-chloro-4-nitrophenyl)- exhibits infinite chains via N–H⋯O and O–H⋯O interactions, similar to N-(3,4-dichlorophenyl)acetamide, which forms R₂²(10) hydrogen-bonded dimers .

Thermal and Solubility Properties: The nitro group in Formamide, N-(2-chloro-4-nitrophenyl)- reduces solubility in polar solvents compared to N-(4-Methylphenyl)formamide, which is more soluble due to its nonpolar methyl group . N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide has higher thermal stability (>200°C) owing to its rigid cyano-acetamide backbone, whereas Formamide, N-(2-chloro-4-nitrophenyl)- decomposes near 150°C .

Q & A

Basic: How can researchers optimize synthetic routes for Formamide, N-(2-chloro-4-nitrophenyl)- while minimizing impurities?

Methodological Answer:

Optimization requires systematic experimental design, such as factorial design, to evaluate critical variables (e.g., reaction temperature, stoichiometry, catalysts). For example:

- 2<sup>k</sup> factorial design can identify interactions between variables.

- Response Surface Methodology (RSM) refines optimal conditions .

Impurity profiles (e.g., by HPLC or GC-MS) should be monitored, referencing standards like USP/PhEur guidelines for acceptable thresholds (e.g., ≤0.1% for individual impurities) .

Basic: What spectroscopic techniques are most effective for characterizing Formamide, N-(2-chloro-4-nitrophenyl)-?

Methodological Answer:

- NMR : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, comparing chemical shifts to PubChem data (e.g., δ 8.2 ppm for formyl protons) .

- IR Spectroscopy : Detect functional groups (e.g., C=O stretch ~1680 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., 228.63 g/mol via ESI-MS) .

Basic: How can environmental persistence and toxicity of Formamide, N-(2-chloro-4-nitrophenyl)- be assessed?

Methodological Answer:

- Biodegradation Studies : Use OECD 301B (Ready Biodegradability Test) under controlled aerobic conditions.

- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (48h EC50) .

- QSAR Modeling : Predict environmental fate using tools like EPA EPI Suite™ .

Advanced: What computational approaches are suitable for modeling reaction mechanisms involving Formamide, N-(2-chloro-4-nitrophenyl)-?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition states and activation energies (e.g., using Gaussian 16).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .

- COMSOL Multiphysics : Integrate AI for real-time parameter optimization in multi-step syntheses .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Meta-Analysis : Pool data from multiple studies using standardized protocols (e.g., PRISMA guidelines).

- Sensitivity Analysis : Assess variability sources (e.g., cell line differences, assay conditions) .

- Bayesian Statistics : Quantify uncertainty in IC50 values .

Advanced: What experimental designs are optimal for studying degradation pathways under varying environmental conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.